molecular formula C14H17N3O4S B2626369 N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 874806-63-0

N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No. B2626369
M. Wt: 323.37
InChI Key: QOTDRKLTGSSOTE-UHFFFAOYSA-N
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Description

The compound “N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with various functional groups, including a sulfonamide group and a phenyl group that is further substituted with two methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, sulfonamide group, and substituted phenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrimidine ring might undergo reactions typical of aromatic compounds, while the sulfonamide group could participate in reactions involving the sulfur-nitrogen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the nature of its functional groups would all play a role .

Scientific Research Applications

Computational Quantum Chemical Studies

Computational Quantum Chemical (CQC) studies have been applied to Uracil-5-Tertiary Sulfonamides, highlighting the theoretical aspects of molecular properties such as Hyperpolarizability, HOMO and LUMO energies, and pharmacokinetic properties (ADMET), demonstrating the compound's potential in drug design and material sciences (Gaurav & Krishna, 2021).

Synthetic Chemistry and Biological Applications

  • Novel synthetic methodologies have been developed for producing derivatives bearing the biologically active sulfonamide moiety, with certain derivatives showing moderate to potent cytotoxic activity against various human tumor cell lines (Li et al., 2014).
  • Studies on thermal stability of related compounds offer insights into their potential for further chemical modification and applications in drug development (Salih & Al-Sammerrai, 1986).

Material Science and Pharmacology

  • Research into the crystal structure and hydrogen bonding patterns of sulfonamides reveals their potential applications in the design of new materials and pharmaceuticals, illustrating how molecular interactions influence material properties and drug efficacy (Siddiqui et al., 2008).
  • The catalytic application of related sulfonamides in the synthesis of organic compounds underlines their versatility in facilitating chemical reactions, contributing to advances in synthetic organic chemistry (Khazaei et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize any potential risks .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-6-5-7-11(10(9)2)15-22(20,21)12-8-16(3)14(19)17(4)13(12)18/h5-8,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTDRKLTGSSOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

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